molecular formula C23H27ClN4O4 B394565 N'-(3-CHLORO-4-METHYLPHENYL)-N-{2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE

N'-(3-CHLORO-4-METHYLPHENYL)-N-{2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE

Cat. No.: B394565
M. Wt: 458.9g/mol
InChI Key: YZPNCXWCBJOPNA-UHFFFAOYSA-N
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Description

N'-(3-CHLORO-4-METHYLPHENYL)-N-{2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-methylphenyl group and a methoxybenzoyl-piperazino group, connected through an ethanediamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-CHLORO-4-METHYLPHENYL)-N-{2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper sulfate. The final step usually involves the coupling of the intermediate compounds under controlled temperature and pH conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N'-(3-CHLORO-4-METHYLPHENYL)-N-{2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N'-(3-CHLORO-4-METHYLPHENYL)-N-{2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N'-(3-CHLORO-4-METHYLPHENYL)-N-{2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3-chloro-4-methylphenyl)ethanediamide
  • N~2~-{2-[4-(4-methoxybenzoyl)piperazino]ethyl}ethanediamide

Uniqueness

N'-(3-CHLORO-4-METHYLPHENYL)-N-{2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H27ClN4O4

Molecular Weight

458.9g/mol

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C23H27ClN4O4/c1-16-3-6-18(15-20(16)24)26-22(30)21(29)25-9-10-27-11-13-28(14-12-27)23(31)17-4-7-19(32-2)8-5-17/h3-8,15H,9-14H2,1-2H3,(H,25,29)(H,26,30)

InChI Key

YZPNCXWCBJOPNA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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